molecular formula C26H25N5 B2798012 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 442567-61-5

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2798012
CAS No.: 442567-61-5
M. Wt: 407.521
InChI Key: ZGPFWTFIJVHQCQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen-containing heterocyclic tricyclic systems fused with a piperazine moiety. Its core structure features a diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene scaffold, which incorporates two nitrogen atoms (at positions 1 and 8) and a central carbonitrile group at position 10. The piperazine substituent at position 13 is functionalized with a 2-methylprop-2-en-1-yl (isoprenyl) group, likely enhancing lipophilicity and modulating receptor-binding interactions.

This molecule’s structural complexity is comparable to other tricyclic piperazine derivatives reported in medicinal chemistry, such as antipsychotics or kinase inhibitors. However, its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFWTFIJVHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylprop-2-enyl group through alkylation reactions. The phenyl group is then introduced via a coupling reaction, and the pyrido[1,2-a]benzimidazole core is constructed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tricyclic piperazine derivatives:

Compound Molecular Formula Substituents Key Features Reference
Target compound : 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-... C₂₄H₂₂N₄ - 2-methylprop-2-en-1-yl (piperazine)
- Phenyl (position 11)
- Carbonitrile
Enhanced lipophilicity from isoprenyl group; potential for π-π interactions via phenyl.
12-Ethyl-11-methyl-13-[4-(pyridin-2-yl)piperazin-1-yl]-... C₂₄H₂₄N₆ - Pyridinyl (piperazine)
- Ethyl/methyl groups
Pyridinyl substituent may improve water solubility; ethyl/methyl groups reduce steric hindrance.
13-Chloro-11-(chloromethyl)-... C₁₃H₇Cl₂N₃ - Chloro substituents Electrophilic chloro groups increase reactivity; potential toxicity concerns.
13-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-11-propyl-... C₂₇H₃₀N₆ - Pyrrole-containing side chain
- Propyl group
Pyrrole moiety may confer redox activity; propyl chain enhances membrane permeability.
11-Ethyl-13-oxo-... C₁₄H₁₁N₃O - Ethyl group
- Oxo (keto) group
Oxo group introduces hydrogen-bonding capacity; ethyl substituent simplifies metabolic oxidation pathways.

Key Findings :

Structural Flexibility : The piperazine ring in these compounds serves as a versatile scaffold for attaching diverse substituents. For example, the target compound’s isoprenyl group contrasts with the pyridinyl group in ’s analog, which may alter binding affinity to targets like dopamine or serotonin receptors .

Biological Implications : Chlorinated derivatives () exhibit higher reactivity but may face metabolic instability compared to the target compound’s isoprenyl group, which is metabolically resistant due to its allyl structure .

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s methods, involving condensation of piperazine precursors with tricyclic intermediates under reflux conditions .

Biological Activity

The compound 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃
  • Molecular Weight : 301.48 g/mol

The compound features a diazatricyclic core structure with a piperazine moiety and a phenyl group which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antifilarial agent and its interaction with biological targets.

Antifilarial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising antifilarial properties. For instance, compounds similar to the one have shown significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis.

Case Study Findings :

  • Efficacy Against B. malayi :
    • A related piperazine derivative demonstrated 53.6% adulticidal activity and 46% microfilaricidal activity at a dosage of 300 mg/kg over five days .
    • The compound also exhibited a sterilization effect on female worms by interfering with their reproductive capabilities.
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects includes inhibition of protease activity in B. malayi, which was inhibited by up to 82% at a concentration of 1 µM .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismDosage (mg/kg)Efficacy (%)Mechanism
AdulticidalBrugia malayi30053.6Protease inhibition
MicrofilaricidalBrugia malayi30046.0Reproductive interference
Female SterilizationBrugia malayi30046.3Reproductive interference

Pharmacological Potential

The pharmacological potential of this compound extends beyond antifilarial activity. The structural features suggest it may interact with various biological pathways:

  • Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, which may imply psychoactive properties.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases.

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